molecular formula C12H9Cl2N3O3 B4892508 5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

Cat. No.: B4892508
M. Wt: 314.12 g/mol
InChI Key: BRRPILBQABAOFE-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxy group and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a pyrimidine-2,4-dione derivative with a carbonyl group.

    Reduction: Formation of an amine-substituted pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups and reactivity.

    2,4-Dichlorophenylhydrazine: Another dichlorophenyl derivative with different applications and reactivity.

    5-(4-Chlorophenyl)-6-hydroxy-1H-pyrimidine-2,4-dione: Similar pyrimidine structure but with a single chlorine substitution.

Uniqueness

5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both hydroxy and imine groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c13-8-2-1-6(3-9(8)14)4-15-5-7-10(18)16-12(20)17-11(7)19/h1-3,5H,4H2,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPILBQABAOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=CC2=C(NC(=O)NC2=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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